molecular formula C22H22O4 B4559023 4-butyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one

4-butyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B4559023
M. Wt: 350.4 g/mol
InChI Key: BKLGBZVFOQAYBE-UHFFFAOYSA-N
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Description

4-butyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with a butyl group at position 4 and a 2-(4-methylphenyl)-2-oxoethoxy group at position 7. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one can be achieved through a multi-step synthetic route. One common method involves the following steps:

    Synthesis of 4-butyl-2H-chromen-2-one: This intermediate can be synthesized by the condensation of 4-butylphenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide, followed by cyclization under acidic conditions.

    Introduction of the 2-(4-methylphenyl)-2-oxoethoxy group: The intermediate 4-butyl-2H-chromen-2-one is then reacted with 4-methylbenzoyl chloride in the presence of a base such as pyridine to introduce the 2-(4-methylphenyl)-2-oxoethoxy group at position 7.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-butyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as anticancer and antiviral agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating signaling pathways: Affecting cellular signaling pathways that regulate various physiological functions.

    Interacting with receptors: Binding to receptors on the cell surface or within the cell to modulate their activity.

Comparison with Similar Compounds

4-butyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:

    4-butyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one: Similar structure but with a methoxy group instead of a methyl group.

    4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one: Similar structure but with a chloro group instead of a methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

4-butyl-7-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O4/c1-3-4-5-17-12-22(24)26-21-13-18(10-11-19(17)21)25-14-20(23)16-8-6-15(2)7-9-16/h6-13H,3-5,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLGBZVFOQAYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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